
(E)-4-(3-メトキシピロリジン-1-イル)-4-オキソブト-2-エン酸
説明
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-MOPBA, is an organic compound from the pyrrolidone family. It is a white crystalline solid that is soluble in water, ethanol and other polar solvents. 4-MOPBA is an important building block for the synthesis of various biologically active molecules and has been used in a wide range of scientific research applications.
科学的研究の応用
イミダゾ[1,2-a]ピリジンのC3-アミノメチル化およびC3-アリールメチル化
この化合物は、電気酸化によるアミノメチル化およびアリールメチル化においてイミダゾ[1,2-a]ピリジンに対して使用されてきました 。このプロセスは、空気中および金属/酸化剤フリー条件下で動作する、その位置選択性および化学選択性で注目に値します。この方法は、N-メチルアミンを一炭素源として使用して、天然物や薬物の後期段階の誘導体化に重要です。
トリフルオロエトキシ化ジヒドロピロリドン類の合成
別の用途は、トリフルオロエトキシ化ジヒドロピロリドン類の合成であり、これはロジウム触媒によるピロリドンの酸化およびトリフルオロエトキシ化を介して行われます 。この革新的なアプローチにより、ハロゲンや誘導基を必要とせずに、非活性化されたsp3 C–H結合のトリフルオロエトキシ化が可能になります。得られたα,β-不飽和-γ-ブチロラクトンはさらに官能化することができ、抗腫瘍活性を示し、創薬のためのヒット化合物として役立ちます。
電気化学的合成
この化合物は、環境に優しい電気化学的合成方法に関与しています。 これらの方法は、天然物や医薬品の後期段階の誘導体化に適用でき、複雑な分子変換に対するグリーンケミストリーアプローチを提供します .
ドミノ合成アプローチ
これは、さまざまな官能基化された分子を生成するためのドミノ合成アプローチにおける前駆体として役立ちます。 これは、抗腫瘍剤などの潜在的な生物活性を持つ化合物を生成する場合に特に有用です .
医薬品の後期段階官能基化
この化合物の反応性プロファイルは、医薬品の後期段階官能基化に適しています。 これにより、既存の薬物を修飾して、その有効性を向上させ、副作用を軽減したり、薬物動態特性を変更したりすることができます .
位置選択的変換
位置選択的変換におけるその使用は、付加部位の制御が不可欠な複雑な分子の合成に不可欠です。 これは、複数の反応部位を持つ分子の合成において特に重要です .
化学選択的変換
同様に、化学選択的変換におけるその役割は、複数の可能な反応部位が存在する中で、目的の化学変化のみが確実に起こるようにします。これは、合成中に敏感な分子の完全性を維持するために不可欠です .
グリーンケミストリーアプリケーション
最後に、この化合物はグリーンケミストリーアプリケーションを進める上で役立ちます。 金属フリーおよび酸化剤フリー条件下で行うことができる反応に関与することは、化学合成の環境への影響を軽減することを目指すグリーンケミストリーの原則に沿っています .
作用機序
The mechanism of action of (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is not fully understood. However, it is believed that (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid can act as a proton donor, donating a proton to the acceptor group of a molecule in order to form a new bond. This mechanism is believed to be responsible for its ability to act as a starting material for the synthesis of various biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid are not well understood. However, some studies have suggested that (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid may have anti-inflammatory, anti-angiogenic, and anti-tumor properties. Additionally, (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid has been shown to have antioxidant activity and may be useful in the treatment of certain diseases.
実験室実験の利点と制限
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid has several advantages for laboratory experiments. It is easily synthesized from readily available starting materials, and it is relatively stable and non-toxic. Additionally, (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is soluble in water and other polar solvents, which makes it easy to work with. However, (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid can be difficult to purify, and it can be difficult to obtain a high yield in the synthesis reaction.
将来の方向性
There are several potential future directions for research involving (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid. One potential direction is to further investigate its biochemical and physiological effects in order to better understand its potential therapeutic applications. Additionally, further research could be done to develop more efficient and cost-effective synthesis methods for (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid. Finally, further research could be done to develop more efficient and cost-effective methods for the purification of (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid.
特性
IUPAC Name |
(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-14-7-4-5-10(6-7)8(11)2-3-9(12)13/h2-3,7H,4-6H2,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQOJGWNFONWBI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B1489440.png)

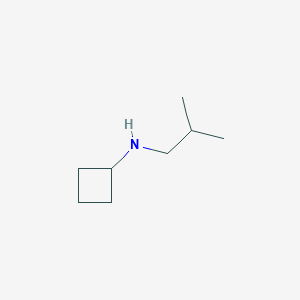
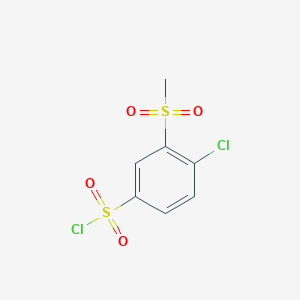

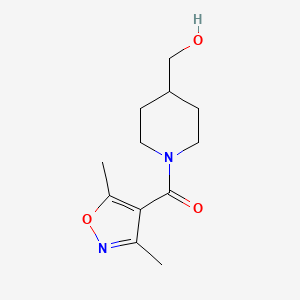
![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)
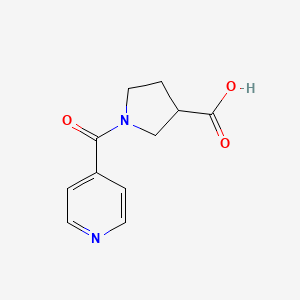
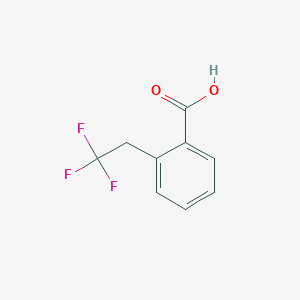
![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)
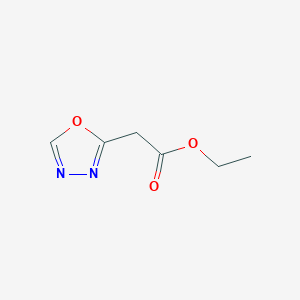

![2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1489462.png)